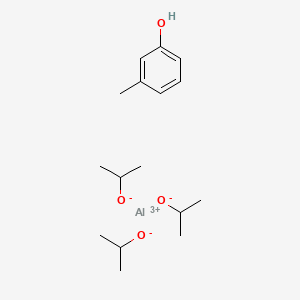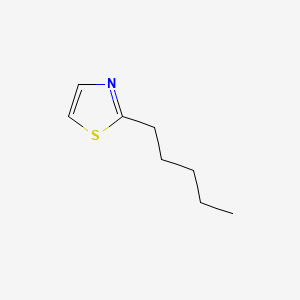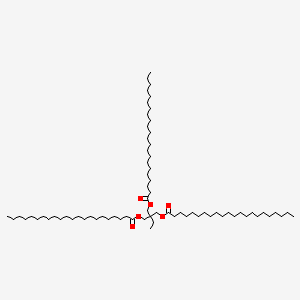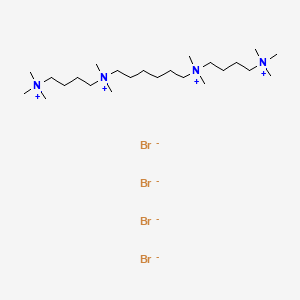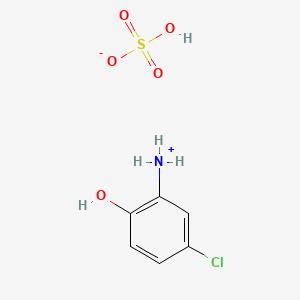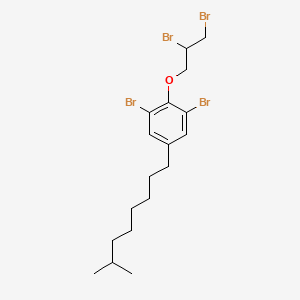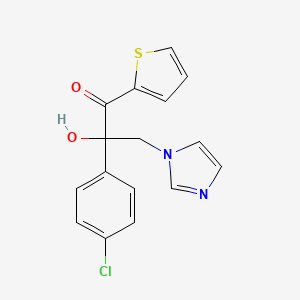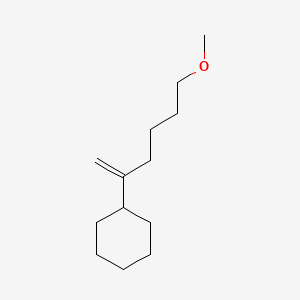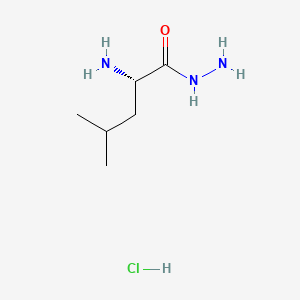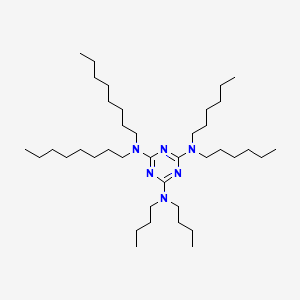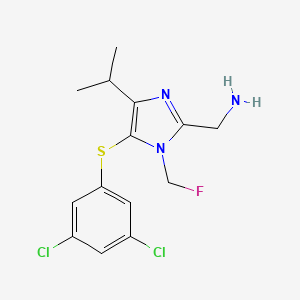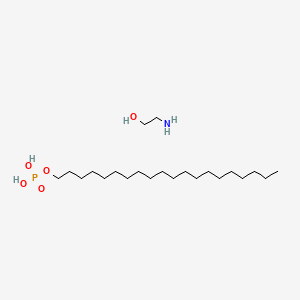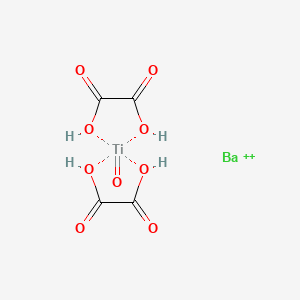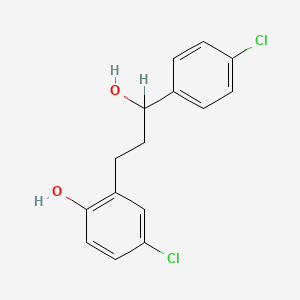
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol is an organic compound that belongs to the class of phenylpropanoids These compounds are characterized by a phenyl group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol typically involves the reaction of p-chlorobenzaldehyde with 5-chloro-2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the final product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation techniques can also be employed to achieve the reduction step on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form a fully saturated alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of p-chlorobenzophenone derivatives.
Reduction: Formation of fully saturated alcohols.
Substitution: Formation of various substituted phenylpropanoids.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorine atoms may enhance its lipophilicity, facilitating membrane penetration. The compound may also act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
1-(p-Chlorophenyl)-2-(5-chloro-2-hydroxyphenyl)ethanol: Similar structure but with a shorter carbon chain.
1-(p-Chlorophenyl)-3-(4-hydroxyphenyl)propan-1-ol: Similar structure but with a hydroxyl group instead of a chlorine atom on the phenyl ring.
1-(p-Chlorophenyl)-3-(5-chloro-2-methoxyphenyl)propan-1-ol: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol is unique due to the presence of both chlorine and hydroxyl groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
93962-67-5 |
|---|---|
Molecular Formula |
C15H14Cl2O2 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
4-chloro-2-[3-(4-chlorophenyl)-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C15H14Cl2O2/c16-12-4-1-10(2-5-12)14(18)7-3-11-9-13(17)6-8-15(11)19/h1-2,4-6,8-9,14,18-19H,3,7H2 |
InChI Key |
ZRSNFMIYYITIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCC2=C(C=CC(=C2)Cl)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


